molecular formula C10H14N2O3 B3243219 Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate CAS No. 1554426-14-0

Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate

Cat. No.: B3243219
CAS No.: 1554426-14-0
M. Wt: 210.23
InChI Key: AMBDFWHFLZVBJA-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate is a heterocyclic compound that features a piperidine ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like toluene or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce piperidine derivatives with altered saturation levels .

Scientific Research Applications

Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Similar in structure but lacks the oxazole ring.

    2-(Piperidin-4-yl)-1,3-oxazole: Similar but without the ester functional group.

Uniqueness

Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate is unique due to the presence of both the piperidine and oxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBDFWHFLZVBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(O1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate
Reactant of Route 2
Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate
Reactant of Route 3
Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate
Reactant of Route 5
Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate

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